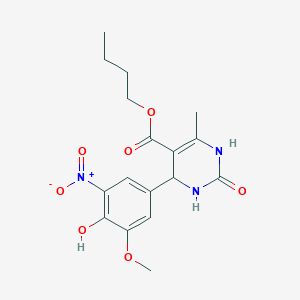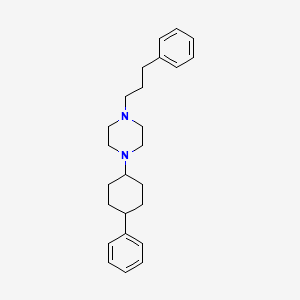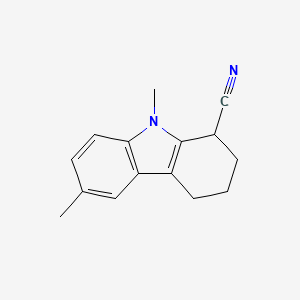ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
3-{[4-(Diphenylmethoxy)but-2-yn-1-yl](dimethyl)ammonio}propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Alkylation Reactions: The initial step often involves the alkylation of a suitable precursor with 4-(diphenylmethoxy)but-2-yn-1-yl bromide under basic conditions.
Quaternization: The resulting intermediate is then subjected to quaternization using dimethyl sulfate to introduce the dimethylazaniumyl group.
Sulfonation: Finally, the compound is sulfonated using propane-1-sulfonyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular functions. Its unique structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylmethoxy)but-2-yn-1-yl bromide
- Dimethyl sulfate
- Propane-1-sulfonyl chloride
Uniqueness
3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[4-benzhydryloxybut-2-ynyl(dimethyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C22H27NO4S/c1-23(2,17-11-19-28(24,25)26)16-9-10-18-27-22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,22H,11,16-19H2,1-2H3 |
InChI Key |
TUZAMMGJSZKERE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11640995.png)




![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)


![8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide](/img/structure/B11641046.png)
![(4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11641052.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641059.png)
